molecular formula C8H8BNO2 B13425798 Indolizin-7-ylboronic acid

Indolizin-7-ylboronic acid

Cat. No.: B13425798
M. Wt: 160.97 g/mol
InChI Key: NPUKUYSWWIYXMU-UHFFFAOYSA-N
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Description

Indolizin-7-ylboronic acid is a heterocyclic compound that features both an indolizine ring and a boronic acid functional group The indolizine ring is a fused bicyclic structure containing nitrogen, while the boronic acid group is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-alkylpyridines with cyanohydrin triflates, followed by borylation using a palladium-catalyzed reaction . The reaction conditions often include the use of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for indolizin-7-ylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Indolizin-7-ylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Indolizin-7-ylboronic acid is unique due to the presence of the indolizine ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H8BNO2

Molecular Weight

160.97 g/mol

IUPAC Name

indolizin-7-ylboronic acid

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6,11-12H

InChI Key

NPUKUYSWWIYXMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CN2C=C1)(O)O

Origin of Product

United States

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